molecular formula C7H4F4O B069410 3-Fluoro-5-(trifluoromethyl)phenol CAS No. 172333-87-8

3-Fluoro-5-(trifluoromethyl)phenol

Cat. No. B069410
M. Wt: 180.1 g/mol
InChI Key: VNTKPYNBATZMSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers, akin to 3-Fluoro-5-(trifluoromethyl)phenol, has been addressed through innovative methods. Zhou et al. (2016) developed a strategy combining O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination, offering a practical approach for O-trifluoromethylation of phenols using accessible reagents (Zhou et al., 2016). Simon et al. (2016) introduced a biocatalytic method for trifluoromethylation of unprotected phenols, showcasing the versatility and mild conditions of this approach (Simon et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-5-(trifluoromethyl)phenol is characterized by their electron-withdrawing groups, which significantly affect their electronic properties. Studies on related compounds have employed X-ray crystallography and computational methods to understand the effects of trifluoromethyl groups on the molecular geometry and electronic distribution, which are crucial for their reactivity and properties.

Chemical Reactions and Properties

The chemical reactions involving 3-Fluoro-5-(trifluoromethyl)phenol derivatives are influenced by the presence of fluorine atoms. Reactions such as electrophilic trifluoromethylselenolation have been explored, highlighting the reactivity of the CF3 group in electrophilic substitution reactions (Glenadel et al., 2016). The unique reactivity patterns of these compounds open avenues for novel synthetic applications and functionalization strategies.

Scientific Research Applications

  • Biocatalytic Trifluoromethylation of Unprotected Phenols : This process introduces trifluoromethyl groups into unprotected phenols, which are important building blocks in advanced materials, polymers, and pharmaceuticals. The method employs a biocatalyst (laccase) and tolerates various functional groups, enabling access to trifluoromethyl-substituted phenols not available by classical methods (Simon et al., 2016).

  • Synthesis of Aryl Trifluoromethyl Ethers : This involves a new strategy for synthesizing aryl trifluoromethyl ethers (ArOCF3) by combining O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination, using accessible and inexpensive reagents. This method is practical for O-trifluoromethylation of phenols and can produce compounds like the plant-growth regulator Flurprimidol (Zhou et al., 2016).

  • Syn-Fluoro- and -Oxy-trifluoromethylation of Arylacetylenes : This method enables one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes, producing various functionalized trifluoromethylated Z-alkenes. It demonstrates the potential of Cu(III)-CF3 complexes in organic synthesis (Zhang et al., 2017).

  • Use of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Fluoroform, a non-toxic and inexpensive gas, is used as a difluorocarbene source in converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives under moderate conditions (Thomoson & Dolbier, 2013).

  • Transition-Metal-Free Synthesis of Fluorinated Naphthols : This protocol converts simple 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, involving selective activation of C-F bonds and formation of an intermediate hexatriene system, facilitating rapid conversion of various commercially available 3-(trifluoromethyl)phenols into novel fluorine-containing naphthols (Hammann et al., 2014).

Safety And Hazards

The safety information for “3-Fluoro-5-(trifluoromethyl)phenol” indicates that it is a dangerous compound. It has hazard statements H301-H315-H318-H335-H412, which indicate toxicity if swallowed, skin irritation, serious eye irritation, respiratory irritation, and harm to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKPYNBATZMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372160
Record name 3-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)phenol

CAS RN

172333-87-8
Record name 3-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172333-87-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Hanoian, PA Sigala, D Herschlag… - Biochemistry, 2010 - ACS Publications
Computational studies are performed to analyze the physical properties of hydrogen bonds donated by Tyr16 and Asp103 to a series of substituted phenolate inhibitors bound in the …
Number of citations: 42 pubs.acs.org
CW Liu, VY Alekseyev, JR Allwardt… - Biophysics and the …, 2009 - Springer
… From top to bottom: free enzyme, 3,4-dinitrophenol, 3-fluoro-4-nitrophenol, 4-nitrophenol, 3-fluoro-5-trifluoromethylphenol, 3,4-dichlorophenol, and 3-iodophenol. (b) Correlation …
Number of citations: 4 link.springer.com
DA Kraut, PA Sigala, B Pybus, CW Liu, D Ringe - 2006 - academia.edu
Chemical transformations catalyzed by enzymes are central to biology, and enzymes have evolved to carry out these transformations with enormous rate enhancements and exquisite …
Number of citations: 0 www.academia.edu
DA Kraut, PA Sigala, B Pybus, CW Liu, D Ringe… - PLoS …, 2006 - journals.plos.org
A longstanding proposal in enzymology is that enzymes are electrostatically and geometrically complementary to the transition states of the reactions they catalyze and that this …
Number of citations: 147 journals.plos.org
MM Pinney - 2021 - search.proquest.com
For billions of years, organisms and their enzymes have been evolving and adapting in response to selection pressures and opportunities presented by their environments. The …
Number of citations: 0 search.proquest.com
PA Sigala - 2009 - search.proquest.com
Enzymes and the chemical transformations that they catalyze are central to all biological processes. Understanding the physical features of enzymes that enable their exquisite reaction …
Number of citations: 0 search.proquest.com

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